molecular formula C17H19N2+ B1199666 1,3,5,6,8-Pentamethyl-1,10-phenanthrolinium CAS No. 55247-91-1

1,3,5,6,8-Pentamethyl-1,10-phenanthrolinium

Cat. No.: B1199666
CAS No.: 55247-91-1
M. Wt: 251.35 g/mol
InChI Key: FQTUZNACZKILMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    is an organic compound with the chemical formula

    3,5,6,8-Tetramethyl-N-Methyl Phenanthrolinium: C17H19N2+\text{C}_{17}\text{H}_{19}\text{N}_2^+C17​H19​N2+​

    .
  • It belongs to the class of phenanthrolines , which are aromatic polycyclic compounds containing the phenanthroline skeleton. This skeleton consists of two pyridine rings non-linearly joined by a benzene ring .
  • Unfortunately, specific information about its origin or natural occurrence is not readily available.
  • Preparation Methods

      Synthetic Routes: The synthetic routes for this compound are not well-documented. it can be synthesized through various methods involving phenanthroline derivatives.

      Industrial Production: Information on large-scale industrial production methods is scarce, suggesting that this compound may not be widely produced on an industrial scale.

  • Chemical Reactions Analysis

      Reactivity: As a phenanthroline derivative, it likely undergoes various chemical reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example

      Major Products: The products formed from these reactions would vary based on the specific reaction conditions.

  • Scientific Research Applications

      Chemistry: Researchers might explore its coordination chemistry, ligand properties, and metal complex formation.

      Biology: It could serve as a fluorescent probe or ligand in biological studies.

      Industry: Its use in industry remains speculative due to limited data.

  • Mechanism of Action

    • Unfortunately, detailed information about its mechanism of action is not readily available. further research could elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

      Similar Compounds: Other phenanthrolines, such as 1,10-phenanthroline, are structurally related. the unique features of 3,5,6,8-Tetramethyl-N-Methyl Phenanthrolinium would require further investigation.

    Properties

    CAS No.

    55247-91-1

    Molecular Formula

    C17H19N2+

    Molecular Weight

    251.35 g/mol

    IUPAC Name

    1,3,5,6,8-pentamethyl-1,10-phenanthrolin-1-ium

    InChI

    InChI=1S/C17H19N2/c1-10-6-14-12(3)13(4)15-7-11(2)9-19(5)17(15)16(14)18-8-10/h6-9H,1-5H3/q+1

    InChI Key

    FQTUZNACZKILMC-UHFFFAOYSA-N

    SMILES

    CC1=CC2=C(C3=C(C=C(C=[N+]3C)C)C(=C2C)C)N=C1

    Canonical SMILES

    CC1=CC2=C(C3=C(C=C(C=[N+]3C)C)C(=C2C)C)N=C1

    Related CAS

    23624-78-4 (iodide)

    Synonyms

    3,4,6,8-tetramethyl-N-methyl phenanthrolinium
    3,4,6,8-tetramethyl-N-methyl phenanthrolinium iodide

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.